methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This specific compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with efficient stirring and temperature control systems .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate
- Methyl 3-chloro-5-aminosulfonyl-1-methylpyrazole-4-carboxylate
- Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 1-methyl-3-sulfamoyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfamoyl group contributes to its reactivity and potential as an enzyme inhibitor, making it valuable in medicinal chemistry and industrial applications .
Properties
Molecular Formula |
C6H9N3O4S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
methyl 2-methyl-5-sulfamoylpyrazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O4S/c1-9-4(6(10)13-2)3-5(8-9)14(7,11)12/h3H,1-2H3,(H2,7,11,12) |
InChI Key |
CGRADBMNTZZWHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.